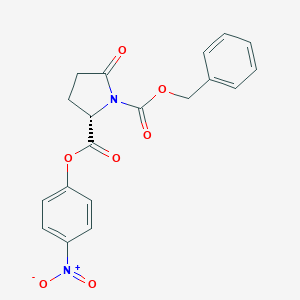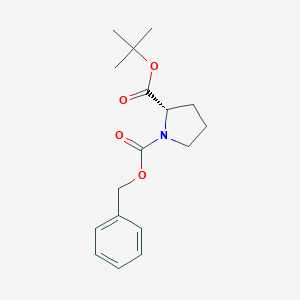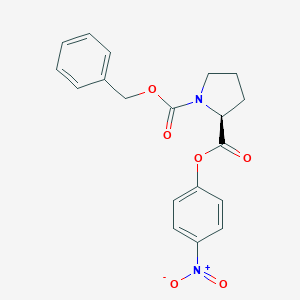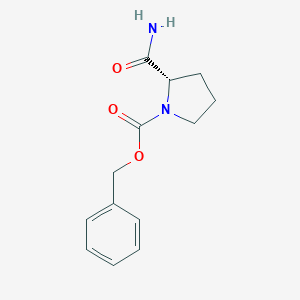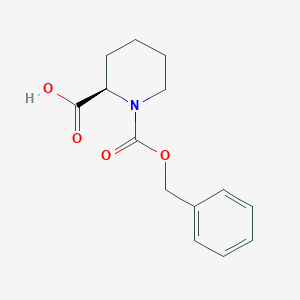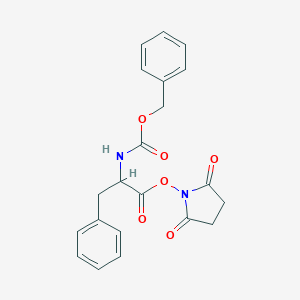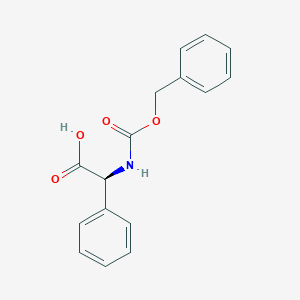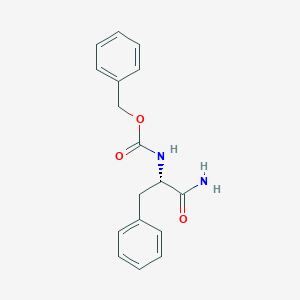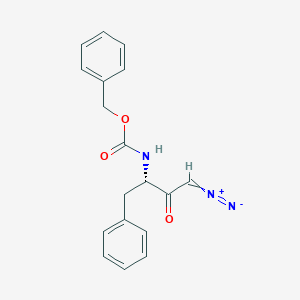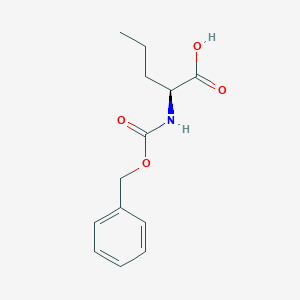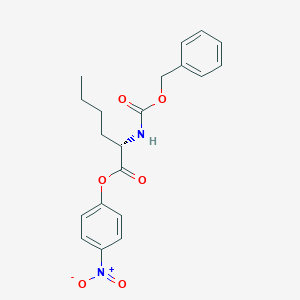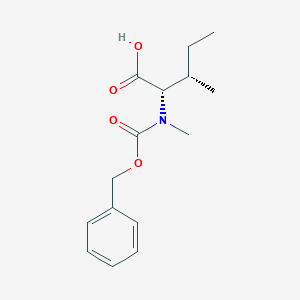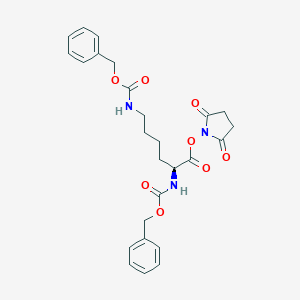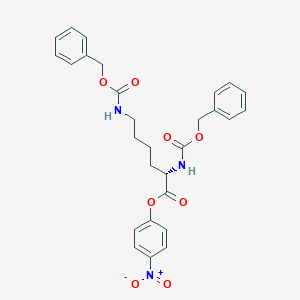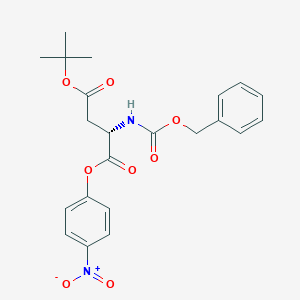
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate is an organic compound commonly used in laboratory experiments. It is a derivative of succinic acid and is known for its versatility in a variety of scientific applications. The compound is synthesized by a two-step process that involves the reaction of a succinate ester with an aryl nitro compound in the presence of a base. This compound is used in many scientific fields such as biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The outcome of these reactions would be the formation of new organic compounds. The specific results would depend on the particular synthesis being performed .
-
Scientific Field : Pharmacology
- Application : Similar compounds have been studied for their potential pharmacological effects .
- Method of Application : These studies typically involve testing the compounds in vitro or in vivo to determine their effects .
- Results : The specific results would depend on the particular study being performed. In some cases, these compounds may show promising activity, while in others they may not .
-
Scientific Field : Microbiology
- Application : Urea derivatives of similar compounds have been synthesized and studied for their antimicrobial activity .
- Method of Application : These compounds were tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results : The compounds synthesized showed significant levels of activity against these strains .
-
Scientific Field : Drug Discovery
- Application : Compounds similar to the one you mentioned, such as “(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate”, are often used in drug discovery processes .
- Method of Application : These compounds can be synthesized and then tested for their biological activity. This can involve a variety of assays, depending on the specific therapeutic target .
- Results : The specific results would depend on the particular study being performed. In some cases, these compounds may show promising activity, while in others they may not .
-
Scientific Field : Antiviral Research
- Application : Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity .
- Method of Application : These compounds are typically tested against various viruses in vitro or in vivo to determine their antiviral effects .
- Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field : Microbiology
- Application : 3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid 4-nitro-phenyl ester, a compound similar to the one you mentioned, has been studied for its antimicrobial properties .
- Method of Application : These compounds are typically tested against various bacterial strains to determine their antimicrobial effects .
- Results : The specific results would depend on the particular study being performed .
-
Scientific Field : Organic Synthesis
- Application : “(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate” is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The outcome of these reactions would be the formation of new organic compounds. The specific results would depend on the particular synthesis being performed .
-
Scientific Field : Antiviral Research
- Application : “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” derivatives were prepared and reported as antiviral agents .
- Method of Application : These compounds are typically tested against various viruses in vitro or in vivo to determine their antiviral effects .
- Results : Compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field : Microbiology
- Application : “3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid 4-nitro-phenyl ester”, a compound similar to the one you mentioned, has been studied for its antimicrobial properties .
- Method of Application : These compounds are typically tested against various bacterial strains to determine their antimicrobial effects .
- Results : The specific results would depend on the particular study being performed .
Safety And Hazards
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURUWJRWPNSJD-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576752 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate | |
CAS RN |
17543-17-8 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

